6-Methoxyphthalide

Overview

Description

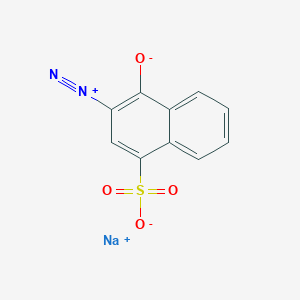

6-Methoxyphthalide is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 319476. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitory Activities

6-Methoxyphthalide exhibits inhibitory activities in various biological processes. For instance, compounds including this compound isolated from Pittosporum illicioides var. illicioides demonstrated inhibition of superoxide anion generation and elastase release by human neutrophils, suggesting potential anti-inflammatory applications (Chou et al., 2008).

Synthetic Applications

This compound has been employed in the synthesis of various organic compounds. A study detailed the aluminium chloride mediated conversion of 7-methoxy-3-benzylphthalides into 3-aryl-8-hydroxy-3,4-dihydroisocoumarins, demonstrating its role in synthetic chemistry (Mali & Babu, 2013).

Anticorrosive Properties

Investigations have been conducted into the corrosion inhibition behavior of hydrazone derivatives, including compounds with 6-methoxynaphthalen-2-yl groups. These studies reveal that these compounds, like this compound, can significantly inhibit corrosion in metals, indicating their potential in industrial applications (Chafiq et al., 2020).

Pharmacological Potential

This compound and its derivatives have been studied for their potential in pharmacology. For example, derivatives of 2-phenylnaphthalenes, synthesized from methoxy-2-phenylnaphthalenes, exhibited cytotoxicity against cancer cells, indicating the potential of this compound derivatives in cancer research (Chang et al., 2015).

Mechanism of Action

Target of Action

This compound is a unique chemical structure and its specific interaction with biological targets is still under investigation .

Biochemical Pathways

The biochemical pathways affected by 6-Methoxyphthalide are not well-established. As a phthalide derivative, it may potentially influence various biochemical processes. The specific pathways and their downstream effects remain to be determined .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect the activity of this compound .

Biochemical Analysis

Biochemical Properties

6-Methoxyphthalide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinase inhibitors such as p27KIP1 and p21CIP1, which are crucial in regulating the cell cycle . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in certain cell types, such as HeLa cells . The compound’s ability to modulate these enzymes highlights its potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In human HeLa cells, it induces G1 cell cycle arrest and apoptosis . This is achieved through the upregulation of cyclin-dependent kinase inhibitors and the activation of apoptotic pathways. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to increase the expression of genes related to cell cycle regulation and apoptosis, such as p73, JunB, FKHR, and Bim . These effects underscore the compound’s potential in modulating cell function and its therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate gene expression. The compound binds to cyclin-dependent kinase inhibitors, leading to the inhibition of kinase activity and subsequent cell cycle arrest . Additionally, this compound induces the expression of genes involved in apoptosis, further promoting cell death in cancer cells . These molecular interactions highlight the compound’s potential as a targeted therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes result in the formation of water-soluble metabolites that can be excreted from the body. The compound’s involvement in these pathways highlights its potential impact on metabolic flux and metabolite levels in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and activity. These interactions are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is known to localize in the cytoplasm and nucleus of cells, where it can exert its effects on cell cycle regulation and gene expression . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further influencing its activity. Understanding its subcellular localization is crucial for elucidating its mechanism of action and therapeutic applications.

Properties

IUPAC Name |

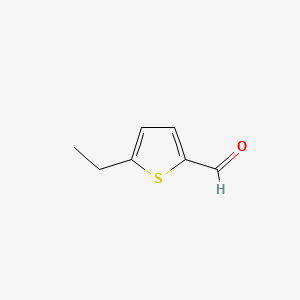

6-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-7-3-2-6-5-12-9(10)8(6)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGQYRDJSUITQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(COC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40317624 | |

| Record name | 6-Methoxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4741-63-3 | |

| Record name | 6-Methoxyphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyphthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004741633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4741-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXYPHTHALIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-inflammatory effects of 6-Methoxyphthalide derivatives?

A: Research indicates that certain derivatives of this compound, specifically those with variations in the 3-ethyl and 7-hydroxy positions, exhibit inhibitory activity against superoxide anion generation by human neutrophils. This process is triggered by formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B (fMLP/CB). For instance, (S)-3-ethyl-7-hydroxy-6-methoxyphthalide and (S)-3-ethyl-7-hydroxy-5,6-dimethoxyphthalide demonstrated significant inhibition with IC50 values below 29.8 μM. [] These findings suggest a potential role for these compounds in mitigating inflammation by suppressing neutrophil activity.

Q2: How is this compound metabolized in different species?

A: Studies reveal that this compound is metabolized into 7-hydroxy-6-methoxyphthalide (MA-1) and 6-hydroxy-7-methoxyphthalide (MA-2) in rats, rabbits, and humans. [] Interestingly, the excretion profiles of these metabolites vary significantly among species. For example, rabbits primarily excrete conjugated forms of MA-2, while humans excrete both free and conjugated forms. This highlights the importance of considering species-specific metabolic pathways when investigating the pharmacological properties of this compound.

Q3: Are there any studies investigating the anti-cancer potential of this compound derivatives?

A: Yes, a study has shown that 4-(3′,3′-dimethylallyloxy)-5-methyl-6-methoxyphthalide (MP), a derivative of this compound isolated from the fungus Pestalotiopsis photiniae, demonstrates promising anti-cancer activity against human cervical cancer cells (HeLa). [] MP induces G1 cell cycle arrest and apoptosis in these cells, potentially by upregulating cell cycle inhibitors like p27KIP1 and p21CIP1. These findings warrant further investigation into the therapeutic potential of MP and other this compound derivatives for cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B1583139.png)